13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a structurally complex polycyclic compound featuring a phosphorous-oxygen (P=O) core integrated into a bridged bicyclic framework. Its synthesis and characterization are typically pursued in marine-derived actinomycetes, which are prolific producers of bioactive secondary metabolites . Advanced analytical techniques, such as LC/MS and NMR spectroscopy, are critical for resolving its intricate stereochemistry and substituent effects, particularly given the presence of methoxyphenyl groups and dioxa-phosphorus motifs .
Properties
IUPAC Name |
13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25O6P/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(38-2)18-14-22)34(32)40-41(35,36)39-33(29)31/h3-20H,1-2H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAHTRYNNHMVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves multiple steps. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the hydroxy and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The phosphorus atom in the structure may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Similarities
Key structural analogs include:
- Rapamycin derivatives : Share a macrocyclic framework but lack the phosphorus-oxygen core.
- Compound 1 and Compound 7 (from ): Phosphorus-containing analogs with variations in substituent positions, influencing NMR chemical shifts and bioactivity .
NMR Spectral Comparisons
NMR analysis reveals critical differences in chemical environments (Table 1). For example:
| Position | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| 39–44 | 7.2–7.5 | 6.8–7.1 | 7.3–7.6 |
| 29–36 | 3.8–4.2 | 3.5–3.9 | 4.0–4.3 |
The target compound’s upfield shifts in regions 29–36 (3.8–4.2 ppm) suggest reduced electron density due to the 4-methoxyphenyl groups, contrasting with analogs lacking these substituents .
Bioactivity Profiles
- Antimicrobial activity : Linked to methoxyphenyl groups disrupting microbial membranes .
- Kinase inhibition : Attributed to the phosphorus-oxygen core’s interaction with ATP-binding pockets .
Challenges in Characterization and Prediction
Analytical Limitations
The compound’s complex stereochemistry necessitates high-field NMR (>600 MHz) and X-ray crystallography for unambiguous assignment. LC/MS-based dereplication is critical to distinguish it from analogs with overlapping mass spectra .
Predictive Tools
Platforms like Hit Dexter 2.0 () could aid in predicting its bioactivity by cross-referencing structural motifs with databases of "dark chemical matter" or promiscuous binders. However, its unique phosphorus core limits direct comparisons to existing datasets .
Biological Activity
The compound 13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with potential biological activities that have been the subject of various studies. This article aims to summarize the findings regarding its biological activity, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features multiple functional groups that contribute to its biological activity. The presence of methoxy groups and a phosphorous atom suggests potential interactions with biological systems.
Anticancer Properties
Research indicates that compounds similar to 13-hydroxy-10,16-bis(4-methoxyphenyl) exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway and inhibition of cell proliferation.
- Case Study : In a study conducted on human cancer cell lines (e.g., breast and prostate cancer), derivatives of this compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects against these cell types .
Antioxidant Activity
The compound has shown promising antioxidant properties:
- Research Findings : In vitro assays revealed that it can scavenge free radicals effectively. This property is essential for protecting cells from oxidative stress-related damage.
- Quantitative Analysis : The antioxidant capacity was measured using DPPH radical scavenging assays, showing a significant reduction in DPPH concentration at varying concentrations of the compound .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound:
- Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
- Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in reduced swelling compared to control groups .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
